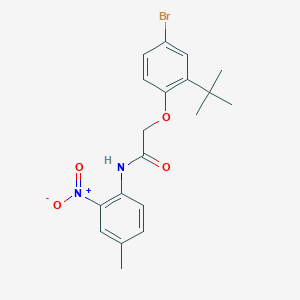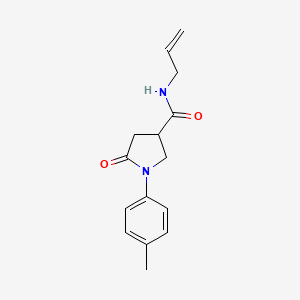![molecular formula C19H13ClF3NO5 B5100452 6-chloro-7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5100452.png)
6-chloro-7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one, also known as TAK-242, is a small molecule inhibitor that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is known to target the Toll-like receptor 4 (TLR4) signaling pathway, which plays a crucial role in the immune system.
Mécanisme D'action
6-chloro-7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one selectively inhibits the TLR4 signaling pathway by binding to the intracellular domain of TLR4 and preventing the activation of downstream signaling molecules. This leads to the inhibition of pro-inflammatory cytokine production and the reduction of inflammation. 6-chloro-7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one has been shown to be highly specific for TLR4 and does not affect other TLRs or non-TLR receptors.
Biochemical and Physiological Effects:
6-chloro-7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one has been shown to have significant biochemical and physiological effects in various preclinical models. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in response to bacterial endotoxin or lipopolysaccharide (LPS) stimulation. 6-chloro-7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one has also been shown to reduce the severity of sepsis and inflammation in animal models. In addition, 6-chloro-7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one has been shown to have anti-tumor effects in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 6-chloro-7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one is its high specificity for TLR4, which makes it an ideal tool for studying the TLR4 signaling pathway. 6-chloro-7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one is also commercially available and relatively easy to synthesize. However, one limitation of 6-chloro-7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one is its relatively low solubility in water, which may affect its bioavailability and efficacy in vivo. In addition, 6-chloro-7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one may have off-target effects at high concentrations, which should be taken into consideration when designing experiments.
Orientations Futures
There are several future directions for the research on 6-chloro-7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one. One area of interest is the development of 6-chloro-7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one as a therapeutic agent for sepsis and other inflammatory diseases. Clinical trials are currently underway to evaluate the safety and efficacy of 6-chloro-7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one in humans. Another area of interest is the investigation of the TLR4 signaling pathway in cancer and the potential use of 6-chloro-7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one as an anti-cancer agent. Furthermore, the development of more potent and selective TLR4 inhibitors may lead to the discovery of new therapeutic targets for various diseases.
Méthodes De Synthèse
The synthesis of 6-chloro-7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one involves several steps, including the nitration of 2,4-dichlorophenol, the conversion of the nitro group to an amine, and the coupling of the resulting amine with 6-chloro-7-hydroxy-4-propylchromen-2-one. The final product is obtained after purification and crystallization. The synthesis of 6-chloro-7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one has been described in detail in several scientific publications, and the compound is commercially available for research purposes.
Applications De Recherche Scientifique
6-chloro-7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the TLR4 signaling pathway, which is involved in the immune response to bacterial infections and tissue damage. 6-chloro-7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one has been tested in various preclinical models of sepsis, inflammation, and cancer, and has shown promising results in reducing inflammation and improving survival rates. 6-chloro-7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one has also been studied for its potential use as an adjuvant therapy in combination with other drugs.
Propriétés
IUPAC Name |
6-chloro-7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3NO5/c1-2-3-10-6-18(25)29-16-9-17(13(20)8-12(10)16)28-15-5-4-11(19(21,22)23)7-14(15)24(26)27/h4-9H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMZKZPCZQUGFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2'-(2,6-pyridinediyl)bis[N-(3,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxamide]](/img/structure/B5100370.png)

![4-{[(4-chlorophenyl)amino]methyl}-2-iodo-6-methoxyphenol](/img/structure/B5100382.png)
![2-tert-butyl-1-[2-(4-morpholinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5100389.png)
![6-amino-4-(4-bromo-5-ethyl-2-thienyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5100410.png)

![N-[5-(1-naphthylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide](/img/structure/B5100422.png)
![4-{[3-(hydroxymethyl)phenyl]diazenyl}-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5100434.png)
![5-{4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5100441.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-{[(4S)-4-isopropenyl-1-cyclohexen-1-yl]methyl}methanamine](/img/structure/B5100444.png)
![4-({3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}sulfonyl)morpholine](/img/structure/B5100448.png)

![3-bromo-4-methyl-N-({2-[4-(pentanoylamino)benzoyl]hydrazino}carbonothioyl)benzamide](/img/structure/B5100462.png)
![6-(3-bromo-5-ethoxy-4-methoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5100463.png)